Cobaltous potassium sulfate

Thermal Stability Dehydration Crystal Growth

Cobaltous potassium sulfate (dipotassium disulfatocobaltate(II), K₂Co(SO₄)₂) is an inorganic double salt composed of cobalt(II) sulfate and potassium sulfate. It is commercially supplied as the hexahydrate K₂Co(SO₄)₂·6H₂O (CAS 10026-20-7), which crystallizes as red monoclinic prisms of the Tutton's salt family.

Molecular Formula CoK2O8S2
Molecular Weight 329.26 g/mol
CAS No. 13596-22-0
Cat. No. B085381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobaltous potassium sulfate
CAS13596-22-0
Molecular FormulaCoK2O8S2
Molecular Weight329.26 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Co+2]
InChIInChI=1S/Co.2K.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4
InChIKeyNRCFFPOQRUJEOG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobaltous Potassium Sulfate (CAS 13596-22-0): Inorganic Double Salt Identity and Procurement Baseline


Cobaltous potassium sulfate (dipotassium disulfatocobaltate(II), K₂Co(SO₄)₂) is an inorganic double salt composed of cobalt(II) sulfate and potassium sulfate. It is commercially supplied as the hexahydrate K₂Co(SO₄)₂·6H₂O (CAS 10026-20-7), which crystallizes as red monoclinic prisms of the Tutton's salt family. The anhydrous form (CAS 13596-22-0, molecular weight 329.26 g mol⁻¹, Co 17.90 wt%) is a violet solid obtained at approximately 200 °C [1]. The hexahydrate has a measured density of d₄²⁰ 2.22 g cm⁻³ and is freely soluble in water [1][2].

Why Cobalt(II) Chloride, Simple Cobalt Sulfate, or Alternative Tutton Salts Cannot Replace Cobaltous Potassium Sulfate in Performance-Critical Applications


Although any water-soluble cobalt(II) salt delivers Co²⁺ ions for basic chemical purposes, the potassium sulfate double salt matrix profoundly alters thermal dehydration thermodynamics, crystal lattice symmetry, and electronic band structure [1][2]. These differences produce quantifiable divergence in dehydration onset temperature, decomposition pathway complexity, configurational entropy, nonlinear optical susceptibility, and paramagnetic orientational selectivity—each of which directly impacts device performance in optical filtering, nonlinear optics, and magnetic resonance applications. Simple substitution with cobalt sulfate heptahydrate, cobalt chloride, or isostructural Tutton salts such as potassium nickel sulfate hexahydrate will therefore fail to reproduce the targeted behavior.

Quantitative Differentiation Evidence for Cobaltous Potassium Sulfate Against Closest Analogs


Thermal Dehydration Onset: K₂Co(SO₄)₂·6H₂O Retains Structural Water 33 °C Higher Than Cobalt(II) Sulfate Heptahydrate

Thermogravimetric data establish that cobaltous potassium sulfate hexahydrate (K₂Co(SO₄)₂·6H₂O) begins losing water only upon heating above 75 °C, forming a reddish-brown dihydrate stable between 120 °C and 150 °C, and converting to the anhydrous violet solid at approximately 200 °C [1]. By contrast, cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)—the most common water-soluble cobalt source—dehydrates to the hexahydrate at merely 41.5 °C and to the monohydrate at 71 °C [2]. The 33 °C higher dehydration onset of the double salt provides a substantially wider operational thermal window.

Thermal Stability Dehydration Crystal Growth

Dehydration Pathway Complexity: Multi‑Step Water Loss in K₂Co(SO₄)₂·6H₂O Versus Single‑Step Loss in Isostructural K₂Ni(SO₄)₂·6H₂O

Variable-temperature powder X‑ray diffraction (PXRD) coupled with TG/DSC on the series K₂M(SO₄)₂·6H₂O (M = Mg, Co, Ni, Cu, Zn) demonstrated that K₂Co(SO₄)₂·6H₂O decomposes through a sequence of intermediate hydrate phases whose stability is sensitive to cell configuration, whereas K₂Ni(SO₄)₂·6H₂O loses all six water molecules in a single step under identical conditions [1]. Multiple intermediate phases were consistently observed for the cobalt salt in both capped and uncapped TG cells.

Thermal Decomposition Tutton's Salts Phase Transitions

Standard Molar Entropy S°: K₂Co(SO₄)₂·6H₂O Possesses the Highest Value (540 J K⁻¹ mol⁻¹) Among All Potassium Tutton Salts

Differential scanning calorimetry (DSC) measurements of dehydration enthalpies for K₂M(SO₄)₂·6H₂O (M = Mg, Co, Ni, Cu, Zn) combined with ideal‑solution modeling yielded standard molar entropies S° ranging from 490 J K⁻¹ mol⁻¹ for the copper salt to 540 J K⁻¹ mol⁻¹ for the cobalt salt [1]. The cobalt Tutton salt thus exhibits the highest configurational entropy in the series, indicative of greater structural disorder and potentially distinct dissolution thermodynamics.

Thermodynamics Enthalpy of Dehydration Configurational Entropy

Third‑Order Nonlinear Optical Susceptibility: χ³ = 2.723 × 10⁻¹³ esu, Approximately 22‑Fold Above the KDP Standard

Single crystals of K₂Co(SO₄)₂·6H₂O grown by slow evaporation were characterized by the Z‑scan technique, yielding a third‑order nonlinear optical susceptibility χ³ of 2.723 × 10⁻¹³ esu [1]. This value is approximately 22 times larger than that of the benchmark nonlinear optical crystal potassium dihydrogen phosphate (KDP, χ³ ≈ 1.2 × 10⁻¹⁴ esu), a standard widely used for optical modulation and frequency conversion.

Nonlinear Optics Z‑scan Optical Switching

EPR Orientational Selectivity: VO²⁺ Dopant Occupies Only Two Orientations in CoK₂(SO₄)₂·6H₂O vs. Three in (NH₄)₂Zn(SO₄)₂·6H₂O

X‑band EPR spectroscopy of VO²⁺ doped into CoK₂(SO₄)₂·6H₂O single crystals from 300 K down to 77 K revealed only two nearly equally populous orientations with distinctly different linewidths [1]. In contrast, VO²⁺ in the isostructural ammonium zinc Tutton salt (NH₄)₂Zn(SO₄)₂·6H₂O exhibited three possible orientations with a population ratio of 20 : 5 : 1. The restriction to two orientations in the cobalt host is attributed to dynamic Jahn‑Teller coupling and host spin‑lattice relaxation narrowing.

Electron Paramagnetic Resonance Spin‑Lattice Relaxation Crystal Field

Priority Application Scenarios for Cobaltous Potassium Sulfate Based on Verified Quantitative Differentiation


Solar‑Blind Ultraviolet Optical Filters (200–300 nm)

Potassium cobalt sulfate hexahydrate crystals have been patented as core components in UV bandpass filters for solar‑blind detection systems [1]. The crystal's high UV transmittance in the 200–300 nm region, combined with its superior thermal stability relative to simple cobalt sulfate, ensures filter performance remains stable under variable environmental conditions [1][2].

Third‑Order Nonlinear Optical Elements for Laser Modulation and Limiting

The measured nonlinear susceptibility χ³ = 2.723 × 10⁻¹³ esu—22 × higher than KDP—makes K₂Co(SO₄)₂·6H₂O single crystals attractive for optical power limiting, all‑optical switching, and frequency conversion devices where high nonlinear efficiency per unit length is critical [2].

Controlled Hydration‑Dehydration Materials for Humidity Buffering

The multi‑step dehydration pathway, in which water is released through stable intermediate hydrates rather than in a single step, enables gradated moisture release [3]. This behavior is relevant for designing humidity‑control agents or thermal energy storage materials that exploit reversible hydration reactions with well‑separated phase transitions.

Paramagnetic Host Matrix for EPR Calibration Standards

The cobalt Tutton salt host provides only two nearly equal‑population VO²⁺ orientations, simplifying the EPR spectrum relative to ammonium zinc Tutton salt [4]. This orientational selectivity, together with the host's known spin‑lattice relaxation time (T₁ ≈ 10⁻¹² s at 300 K), supports its use as a reproducible paramagnetic matrix for calibrating EPR spectrometers and studying dopant‑host interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cobaltous potassium sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.